[3-(4-bromo-2-chlorophenoxy)propyl](2-methoxyethyl)amine oxalate
Overview
Description
[3-(4-bromo-2-chlorophenoxy)propyl](2-methoxyethyl)amine oxalate is a useful research compound. Its molecular formula is C14H19BrClNO6 and its molecular weight is 412.66 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 411.00843 g/mol and the complexity rating of the compound is 269. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
The scientific community has widely explored the broader family of compounds related to 3-(4-bromo-2-chlorophenoxy)propylamine oxalate, particularly focusing on their sorption, degradation, and environmental implications. This exploration helps to understand the compound's potential applications and interactions in various scientific and environmental contexts.
Sorption and Environmental Behavior
Research on similar phenoxy herbicides, such as 2,4-D and its derivatives, provides insights into the sorption mechanisms and environmental fate of related compounds. Studies indicate that soil organic matter and iron oxides are significant sorbents for phenoxy herbicides, highlighting the importance of soil composition in determining the environmental distribution and behavior of these compounds (Werner, Garratt, & Pigott, 2012). This understanding can be applied to assess how 3-(4-bromo-2-chlorophenoxy)propylamine oxalate might interact with environmental matrices.
Biotechnological Applications
Methanotrophs, bacteria that use methane as their sole carbon source, present a unique avenue for the valorization of methane into valuable products. While not directly related to the compound , this research area exemplifies the innovative use of microbial processes to transform and utilize organic compounds. Methanotrophs can produce single-cell protein, biopolymers, and other valuable products from methane (Strong, Xie, & Clarke, 2015). Exploring similar microbial or enzymatic processes might offer pathways for the utilization or transformation of 3-(4-bromo-2-chlorophenoxy)propylamine oxalate in environmental or industrial contexts.
Environmental Implications and Remediation
The environmental fate and implications of organohalides, including compounds structurally related to 3-(4-bromo-2-chlorophenoxy)propylamine oxalate, have been extensively studied. For instance, polybrominated dibenzo-p-dioxins and dibenzofurans, which share halogenated features with the compound , demonstrate significant environmental persistence and potential for bioaccumulation, necessitating strategies for their monitoring and remediation (Mennear & Lee, 1994). This research underscores the need to understand the environmental behavior of 3-(4-bromo-2-chlorophenoxy)propylamine oxalate for the development of appropriate management and remediation strategies.
Properties
IUPAC Name |
3-(4-bromo-2-chlorophenoxy)-N-(2-methoxyethyl)propan-1-amine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrClNO2.C2H2O4/c1-16-8-6-15-5-2-7-17-12-4-3-10(13)9-11(12)14;3-1(4)2(5)6/h3-4,9,15H,2,5-8H2,1H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFKXUHOCIBEGHW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCCCOC1=C(C=C(C=C1)Br)Cl.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrClNO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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